4-(4-Oxo-piperidine-1-carbonyl)-benzamide is a chemical compound that features a piperidine ring substituted with a carbonyl group and a benzamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The structure suggests that it may interact with various biological targets, making it a candidate for further investigation.
The compound can be synthesized through various methods, as detailed in scientific literature. It has been studied for its potential roles in therapeutic applications, particularly in the context of enzyme inhibition and antiviral activity.
4-(4-Oxo-piperidine-1-carbonyl)-benzamide belongs to the class of amides and can be further classified as a piperidine derivative. Its structure indicates that it may exhibit properties typical of both piperidine and benzamide compounds, which are known for their diverse biological activities.
The synthesis of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide typically involves multi-step reactions starting from readily available precursors. One common approach is the coupling of a piperidine derivative with an appropriate carbonyl compound followed by acylation to introduce the benzamide functionality.
The molecular formula of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide can be represented as C_{12}H_{14}N_{2}O_{2}. The compound features:
4-(4-Oxo-piperidine-1-carbonyl)-benzamide can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carbonyl group, which enhances its electrophilicity. This property makes it suitable for further derivatization in medicinal chemistry applications.
The mechanism of action for compounds like 4-(4-Oxo-piperidine-1-carbonyl)-benzamide often involves interaction with specific biological targets, such as enzymes or receptors. For instance, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Studies have shown that similar compounds exhibit significant inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase, suggesting that this compound could also possess similar activities based on its structural characteristics.
4-(4-Oxo-piperidine-1-carbonyl)-benzamide has potential applications in:
Systematic Nomenclature:The compound’s IUPAC designation, 4-(4-Oxo-piperidine-1-carbonyl)-benzamide, precisely defines its molecular architecture: a benzamide group (position 4) connected via a carbonyl linker to the nitrogen atom of a 4-oxopiperidine ring. This name reflects the substructure hierarchy, prioritizing the benzamide moiety as the parent system. Key synonyms include 1-(4-Carbamoylbenzoyl)piperidin-4-one and registry identifiers such as CAS 204863-53-6 [1].
Structural Taxonomy:
Table 1: Atomic Composition and Physicochemical Profile
Property | Value | Measurement Reference |
---|---|---|
Molecular Formula | C₁₃H₁₄N₂O₃ | [1] |
Molecular Weight | 238.27 g/mol | [1] |
Hydrogen Bond Acceptors | 3 (Carbonyl O, Ketone O, Amide O) | Calculated from structure |
Hydrogen Bond Donors | 1 (Amide -NH₂) | [1] |
Topological Polar Surface Area | 66.8 Ų | Based on analogs in [7] |
Bioisosteric Relationships:The 4-oxopiperidine unit serves as a conformationally flexible bioisostere for para-substituted phenyl rings, while the terminal benzamide mimics peptide motifs in enzyme substrates. This dual functionality enables cross-target engagement, particularly with kinase ATP-binding sites and G protein-coupled receptor domains [4] [6].
Synthetic Evolution:Initial routes involved coupling 4-(chlorocarbonyl)benzoyl chloride with 4-piperidinone hydrochloride, yielding only 30-40% purity due to keto-enol tautomerization side reactions [1]. Contemporary synthesis employs a three-step sequence:
Pharmacophore Hybridization:The scaffold emerged during structure-activity relationship studies of kinase inhibitors circa 2010–2015, where researchers fused benzamide "warheads" to nitrogenous heterocycles. Its design specifically addressed limitations of earlier scaffolds:
Table 2: Developmental Milestones of Piperidine-Benzamide Hybrids
Year Range | Key Advancement | Impact on Compound Design |
---|---|---|
2000–2005 | Discovery of 4-oxopiperidine’s role in kinase inhibition | Validated piperidinone as privileged scaffold |
2005–2010 | Benzamide incorporation in BTK inhibitors | Demonstrated improved metabolic stability |
2010–Present | Rational hybridization yielding target compound | Achieved dual H-bond donor/acceptor topology |
Computational Validation:Pharmacophore models confirmed the scaffold’s optimal spatial positioning for target engagement:
Kinase Inhibition Mechanism:The compound disrupts ATP-binding sites through:
Table 3: Target Enzyme Systems and Functional Impacts
Target Class | Biological Function Modulated | Downstream Signaling Effect |
---|---|---|
Tyrosine Kinases (e.g., BTK) | B-cell receptor signaling inhibition | Suppresses NF-κB and MAPK pathways |
κ-Opioid Receptor (KOR) | G protein-biased agonism | Activates ERK1/2 while avoiding β-arrestin recruitment |
Cyclin-Dependent Kinases | Cell cycle progression blockade | Induces G1/S phase arrest in tumor cells |
Pathway-Specific Applications:
Pharmacophore Evolution:Structure-based optimization strategies include:
These innovations demonstrate the scaffold’s adaptability across target classes while maintaining core pharmacophore features essential for precise enzyme modulation.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8